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molecular formula C8H12N2O2S B1281950 N-(2-Aminophenyl)-N-methylmethanesulfonamide CAS No. 90140-21-9

N-(2-Aminophenyl)-N-methylmethanesulfonamide

Cat. No. B1281950
M. Wt: 200.26 g/mol
InChI Key: YPMKIXADVWKELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09315494B2

Procedure details

To a solution of N-methyl-N-(2-nitrophenyl)methanesulfonamide (900 mg, 3.91 mmol) in methanol (5 mL) was added palladium on carbon (10% by weight, 416 mg, 0.39 mmol). The solution was purged with hydrogen and then stirred for 4 hours under 1 atm of hydrogen. The crude reaction was filtered, concentrated and purified by chromatography to provide N-(2-aminophenyl)-N-methylmethanesulfonamide (540 mg, 60% yield). Product not characterized.
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
416 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N+:13]([O-])=O)[S:3]([CH3:6])(=[O:5])=[O:4]>CO.[Pd]>[NH2:13][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=1[N:2]([CH3:1])[S:3]([CH3:6])(=[O:5])=[O:4]

Inputs

Step One
Name
Quantity
900 mg
Type
reactant
Smiles
CN(S(=O)(=O)C)C1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
416 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 4 hours under 1 atm of hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was purged with hydrogen
CUSTOM
Type
CUSTOM
Details
The crude reaction
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=C(C=CC=C1)N(S(=O)(=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 540 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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